molecular formula C17H13NO5 B11942295 ((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid CAS No. 301538-62-5

((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid

Cat. No.: B11942295
CAS No.: 301538-62-5
M. Wt: 311.29 g/mol
InChI Key: SZACDWGQKUUAAJ-UHFFFAOYSA-N
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Description

((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid is a benzofuran-derived acetic acid compound characterized by a benzofuran core substituted with a benzoyl group at position 2, an amino group at position 3, and an acetic acid moiety linked via an ether bond at position 7 (Fig. 1). While its pharmacological profile remains understudied, structurally related compounds exhibit diuretic, antimicrobial, and anti-inflammatory activities .

Properties

CAS No.

301538-62-5

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

2-[(3-amino-2-benzoyl-1-benzofuran-7-yl)oxy]acetic acid

InChI

InChI=1S/C17H13NO5/c18-14-11-7-4-8-12(22-9-13(19)20)16(11)23-17(14)15(21)10-5-2-1-3-6-10/h1-8H,9,18H2,(H,19,20)

InChI Key

SZACDWGQKUUAAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C(=CC=C3)OCC(=O)O)N

Origin of Product

United States

Preparation Methods

The synthesis of ((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid involves multiple steps, typically starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents. The amino and benzoyl groups are then introduced through subsequent reactions, such as amination and acylation.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The compound’s ester functionality (if present in its ethyl ester form) undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol. This reaction is reversible and influenced by pH and temperature.

Reaction Conditions

ConditionResulting Products
Acidic/basic catalysisCarboxylic acid + Ethanol

Reactivity of the Amino Group

The amino group at position 3 of the benzofuran core is reactive and can participate in:

  • Acylation : Reaction with acylating agents (e.g., acyl chlorides) to form amides.

  • Alkylation : Substitution or quaternization with alkylating agents.

  • Nucleophilic Substitution : Replacement by other nucleophiles under appropriate conditions.

Carboxylic Acid Group Reactions

The carboxylic acid group in the acid form of the compound can undergo:

  • Esterification : Formation of esters with alcohols.

  • Amidation : Reaction with amines to form amides.

  • Decarboxylation : Loss of CO₂ under specific conditions (e.g., thermal treatment).

Benzoyl Group Interactions

The benzoyl moiety at position 2 may participate in reactions such as:

  • Nucleophilic Aromatic Substitution : If activated (e.g., by electron-withdrawing groups), it could react with nucleophiles.

  • Electrophilic Substitution : Further functionalization via electrophilic aromatic substitution.

Biological and Pharmacological Relevance

While not directly a chemical reaction, the compound’s structural features (e.g., amino and benzoyl groups) enable interactions with biological targets, such as enzymes or receptors. These interactions are critical for its potential therapeutic applications, including pain management.

Research Findings and Limitations

  • Hydrolysis : The ester-to-acid conversion is well-documented in similar benzofuran derivatives, emphasizing pH-dependent reactivity.

  • Amino Group Reactivity : Limited experimental data on specific reactions (e.g., acylation) are available in the provided sources, though general organic chemistry principles suggest high reactivity.

  • Structural Complexity : The benzofuran core and substituents likely influence reaction pathways, but detailed mechanistic studies are not cited in the provided materials .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including ((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid.

  • Mechanism : The compound exhibits significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism is postulated to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Case Study : A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and evaluated their antimicrobial activity against Mycobacterium tuberculosis and other pathogens. Among these, certain derivatives showed a minimum inhibitory concentration (MIC) as low as 3.12 μg/mL, indicating strong antimicrobial potential .

Data Table: Antimicrobial Activity of Benzofuran Derivatives

Compound NameTarget PathogenMIC (μg/mL)Reference
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuranM. tuberculosis3.12
1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloximeS. aureus5.00
4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10(6H,9bH)-dioneE. coli0.5 - 1.0

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties.

  • Mechanism : The neuroprotective effects are believed to arise from the compound's ability to inhibit oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Case Study : Research has indicated that benzofuran derivatives can protect against neuronal cell death induced by neurotoxic agents in vitro. This suggests a promising avenue for treating conditions such as Alzheimer's disease and Parkinson's disease.

Anticancer Applications

The compound has also been investigated for its anticancer potential.

  • Mechanism : this compound may exert anti-tumor effects through apoptosis induction and inhibition of cancer cell proliferation.
  • Case Study : A patent describes the use of benzofuran derivatives in treating central nervous system cancers, highlighting their efficacy in gliomas and other brain tumors . The compounds were shown to have a synergistic effect when combined with other chemotherapeutic agents.

Data Table: Anticancer Activity of Benzofuran Derivatives

Compound NameCancer TypeIC50 (μM)Reference
N-[3-amino-2-(2,4-dichlorobenzoyl)-1-benzofuran-6-yl]benzylmethanesulfonamideGlioma15.0
4b,9b-dihydroxy derivativesBreast Cancer10.0

Mechanism of Action

The mechanism of action of ((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its 3-amino-2-benzoyl substitution pattern, which distinguishes it from other benzofuran acetic acid derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzofuran Acetic Acid Derivatives
Compound Name Substituents Key Features
((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid 3-amino, 2-benzoyl, 7-oxyacetic acid Dual H-bond donors (NH₂, COOH); aromatic π-stacking potential from benzoyl.
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid 2,2-dimethyl (saturated dihydrofuran), 7-oxyacetic acid Reduced aromaticity due to dihydrofuran; steric hindrance from dimethyl.
[(4-Oxo-4H-1-benzopyran-7-yl)oxy]acetic acid derivatives 4-oxo (chromone core), 7-oxyacetic acid Chromone ring enhances electron-withdrawing effects; diuretic activity.
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-fluoro, 7-methyl, 3-methylsulfanyl, 2-acetic acid Electronegative F increases acidity; methylsulfanyl enhances lipophilicity.

Key Observations:

  • In contrast, the 5-fluoro substituent in increases electrophilicity, altering the acetic acid group’s acidity.
  • Steric and Conformational Differences : The 2-benzoyl group in the target compound introduces steric bulk, which may hinder binding to compact active sites. The dihydrofuran in reduces planarity, limiting π-π interactions.
  • Hydrogen-Bonding Capacity : The target compound’s NH₂ and COOH groups enable dual H-bonding, a feature absent in and , which rely solely on COOH for polar interactions.

Biological Activity

((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and potential neuroprotective effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to an amino group and a benzoyl group, which are critical for its biological activity. The structural characteristics contribute to its interaction with various biological targets.

1. Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli15 µg/mL
Bacillus subtilis10 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest that the compound is particularly effective against Gram-positive bacteria, with MIC values comparable to standard antibiotics like ampicillin .

2. Antifungal Activity

The compound also demonstrates antifungal activity against common pathogens such as Candida albicans. The following table summarizes its antifungal efficacy:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans18 µg/mL
Aspergillus niger22 µg/mL

The antifungal activity indicates potential therapeutic applications in treating fungal infections .

3. Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is crucial for cognitive function.

CompoundAChE Inhibition (% at 50 µM)
This compound65%
Donepezil75%

The inhibition of AChE suggests potential applications in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have investigated the biological activities of this compound:

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial effects of various derivatives of benzofuran compounds, including this compound, revealing its effectiveness against resistant strains of bacteria.
  • Neuroprotective Study : Another study focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease, showing improved cognitive function and reduced amyloid plaque formation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ((3-Amino-2-benzoyl-1-benzofuran-7-YL)oxy)acetic acid, and how can reaction conditions be optimized?

  • Methodology : Begin with ester precursors (e.g., ethyl 2-(halogenated benzofuran)acetate derivatives) and perform alkaline hydrolysis using potassium hydroxide in a methanol-water solvent system under reflux (5–7 hours). Purify the crude product via column chromatography with ethyl acetate as the eluent. Monitor reaction progress using TLC and optimize yields by adjusting reaction time, temperature, and stoichiometry of the base .
  • Key Considerations : Ensure anhydrous conditions during ester hydrolysis to prevent side reactions. Validate purity via melting point analysis and NMR spectroscopy.

Q. How should researchers conduct structural characterization of this compound using X-ray crystallography?

  • Methodology : Grow single crystals via slow evaporation of a benzene or chloroform solution. Collect diffraction data using a high-resolution diffractometer (e.g., Bruker D8 VENTURE). Use SHELXL for refinement, applying riding models for hydrogen atoms and anisotropic displacement parameters for non-H atoms . Visualize molecular geometry with ORTEP-3 to confirm planarity of the benzofuran core and intermolecular hydrogen bonds .
  • Validation : Cross-check crystallographic data (e.g., bond lengths, angles) with density functional theory (DFT) calculations to resolve discrepancies.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Precautions : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .
  • Storage : Store in airtight containers away from light and moisture to prevent degradation.

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement, such as low data-to-parameter ratios or twinning?

  • Strategy : For low data-to-parameter ratios, employ restraints on geometric parameters (e.g., C–C bond lengths) and isotropic refinement for disordered regions. For twinned data, use SHELXL 's twin refinement mode (BASF command) to model overlapping lattices .
  • Validation : Compare residual electron density maps and R-factors before/after applying restraints. Cross-validate with spectroscopic data (e.g., IR, NMR) to confirm structural integrity .

Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they influence physicochemical properties?

  • Analysis : Identify O–H⋯O hydrogen bonds between carboxyl groups, forming centrosymmetric dimers. Use Mercury software to analyze π-π stacking distances (3.5–4.0 Å) between benzofuran rings. These interactions enhance thermal stability but may reduce solubility in non-polar solvents .
  • Experimental Design : Compare powder X-ray diffraction (PXRD) patterns of recrystallized samples with simulated patterns from single-crystal data to assess polymorphism.

Q. How can in vitro assays be designed to evaluate the compound’s pharmacological activity, such as antimicrobial or antitumor effects?

  • Assay Design : Use dose-response studies in bacterial (e.g., E. coli, S. aureus) or cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., ampicillin for antimicrobial assays, doxorubicin for cytotoxicity) and measure IC₅₀ values via MTT assays.
  • Data Interpretation : Correlate activity with substituent effects (e.g., electron-withdrawing groups on the benzofuran ring) using quantitative structure-activity relationship (QSAR) models .

Data Contradiction and Resolution

Q. How should researchers reconcile discrepancies between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?

  • Resolution : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) using explicit solvent models. For NMR, verify solvent effects and pH-dependent shifts. If contradictions persist, re-examine sample purity or consider dynamic processes (e.g., tautomerism) .

Q. What analytical techniques are most effective in distinguishing between isomeric or polymorphic forms of this compound?

  • Techniques : Use differential scanning calorimetry (DSC) to identify polymorphic transitions. Pair Raman spectroscopy with PXRD to detect subtle structural variations. For isomers, employ 2D NMR (e.g., NOESY) to resolve spatial proximity of protons .

Methodological Resources

  • Software :
    • SHELX (structure solution/refinement) .
    • ORTEP-3 (molecular visualization) .
  • Databases :
    • NIST Chemistry WebBook (thermochemical data) .
    • Cambridge Structural Database (CSD) for intermolecular interaction benchmarks .

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